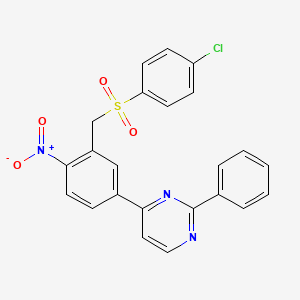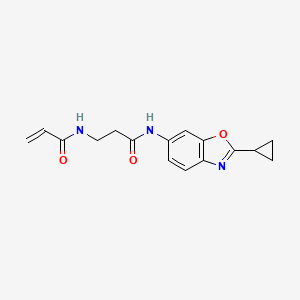![molecular formula C13H13Cl2N3O2 B3017619 1-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole CAS No. 956454-06-1](/img/structure/B3017619.png)
1-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole is a chemical compound characterized by its unique structure, which includes a dichlorophenyl group, a nitroethyl group, and a dimethylpyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole typically involves the reaction of 2,4-dichlorophenylacetonitrile with nitromethane in the presence of a base, followed by cyclization with hydrazine hydrate to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C .
Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer improved reaction efficiency and higher yields compared to traditional batch reactors. These systems allow for precise control of reaction temperature and residence time, leading to more consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: 1-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst, ethanol solvent, room temperature.
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures (50°C to 80°C).
Cyclization: Hydrazine hydrate, ethanol solvent, reflux conditions.
Major Products:
Reduction: 1-[1-(2,4-Dichlorophenyl)-2-aminoethyl]-3,5-dimethylpyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichlorophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity .
Comparación Con Compuestos Similares
1-(2,4-Dichlorophenyl)-1-ethanone: Shares the dichlorophenyl group but lacks the nitro and pyrazole functionalities.
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: Contains a similar dichlorophenyl group and is used in the synthesis of herbicides.
1-(2,4-Dichlorophenyl)-1-cyclopropanecarbonitrile: Another compound with the dichlorophenyl group, used in different chemical applications.
Uniqueness: 1-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole is unique due to its combination of a nitroethyl group and a dimethylpyrazole ring, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications.
Propiedades
IUPAC Name |
1-[1-(2,4-dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O2/c1-8-5-9(2)18(16-8)13(7-17(19)20)11-4-3-10(14)6-12(11)15/h3-6,13H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTBCWPIVUUWHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C[N+](=O)[O-])C2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B3017536.png)
![(E)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B3017537.png)
![4-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B3017538.png)
![[2-(Prop-2-en-1-yloxy)phenyl]methanamine](/img/structure/B3017540.png)
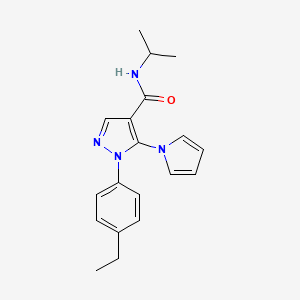
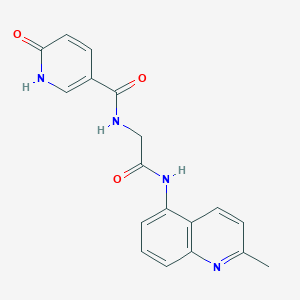
![1-{4-[4-(furan-2-carbonyl)piperazin-1-yl]-6-methyl-1-phenyl-2-sulfanylidene-1,2-dihydropyrimidin-5-yl}ethan-1-one](/img/structure/B3017548.png)
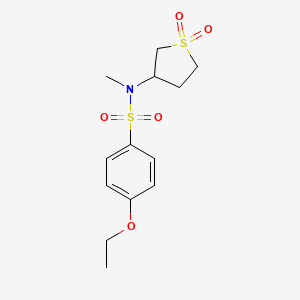
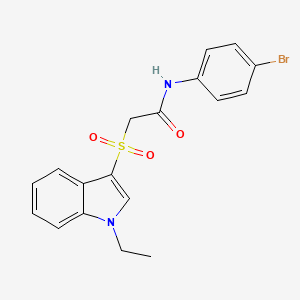
![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3017553.png)
![4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2H-benzo[h]chromen-2-one](/img/structure/B3017554.png)
![2-Chloro-N-[1-(2-morpholin-4-yl-2-oxoethyl)indol-5-yl]acetamide](/img/structure/B3017555.png)
